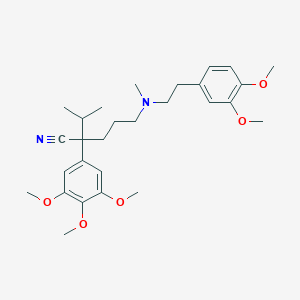
3-(Dimethylamino)-2,2-dimethylpropanal
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride to produce methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, which is a versatile reagent for synthesizing heterocyclic systems . Another example is the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol to produce methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate . These methods demonstrate the potential pathways that could be adapted for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Dimethylamino)-2,2-dimethylpropanal has been studied using various techniques. For instance, the orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis . Additionally, the crystal structures of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined by X-ray single-crystal diffraction, revealing bond lengths and interactions that stabilize the crystal structures .
Chemical Reactions Analysis
The reactivity of dimethylamino-substituted compounds is highlighted in their ability to form various heterocyclic systems. For example, methyl 2-acetylamino-3-dimethylaminopropenoate reacts with N-nucleophiles and C-nucleophiles to produce substituted pyranones and fused pyranones . These reactions are indicative of the potential chemical reactions that 3-(Dimethylamino)-2,2-dimethylpropanal may undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Dimethylamino)-2,2-dimethylpropanal are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other solvents has been described . Additionally, the thermodynamic properties of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer have been investigated using DFT and MP2 calculations . These studies provide a basis for understanding the physical and chemical behavior of dimethylamino-substituted compounds.
Scientific Research Applications
Fluorescence Behavior in Solvents : The fluorescence behavior of derivatives of 3-(Dimethylamino)-2,2-dimethylpropanal, such as 3-(dimethylamino)-8,9,10,11-tetrahydro-7H-cyclohepta[α]naphthalen-7-one, in mixtures of toluene and alcohol is explained by a three-step preferential solvation model. This model helps in understanding the solvatochromic shifts due to hydrogen bonding and polarity changes (Daneri & Abelt, 2015).
Chemical Synthesis and Potential Antidepressant Agents : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, related to 3-(Dimethylamino)-2,2-dimethylpropanal, were synthesized and evaluated as potential antidepressant agents. These compounds exhibited less peripheral anticholinergic effects compared to imipramine (Clark et al., 1979).
Pharmacological Properties : Research on 3-Dimethylamino-2-methyl-1-phenyl-1-o-tolylpropanol, a compound structurally related to 3-(Dimethylamino)-2,2-dimethylpropanal, showed both stimulant and depressant effects in laboratory animals, including notable anticonvulsant activity (Barrón et al., 1965).
Reactions with Phenols and Halogen Aromatics : The reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides have been studied, demonstrating interesting chemical behaviors and product formations (Chandrasekhar et al., 1977).
Gas-Phase Synthesis and Characterization of Azaphosphirenium Ion : The gas-phase synthesis of the 3-(dimethylamino)-1,1-dimethyl-1H-azaphosphiren-1-ium ion, a novel compound, was achieved through electron ionization and demetalation of a ferriphosphaalkene (Moraes et al., 2001).
NMR Assignment of a New Organocatalyst : A study focused on the nuclear magnetic resonance (NMR) assignment of a derivative of a new chiral organocatalyst, which is related to 3-(Dimethylamino)-2,2-dimethylpropanal, to understand its catalyzing mechanism (Yan-fang, 2008).
Synthesis of Gemini Quaternary Ammonium Salt Surfactants : Research into the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants with ester bonds used derivatives of 3-(Dimethylamino)-2,2-dimethylpropanal, highlighting its utility in surfactant chemistry (Qun, 2008).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOVICEZDPRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065891 | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2,2-dimethylpropanal | |
CAS RN |
15451-14-6 | |
| Record name | 3-Dimethylamino-2,2-dimethylpropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK95NYV0IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)





